molecular formula C8H12NO+ B12979493 1-Ethyl-4-(hydroxymethyl)pyridin-1-ium

1-Ethyl-4-(hydroxymethyl)pyridin-1-ium

Cat. No.: B12979493
M. Wt: 138.19 g/mol
InChI Key: FKJQPYXDRHECKG-UHFFFAOYSA-N
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Description

1-Ethyl-4-(hydroxymethyl)pyridin-1-ium is a pyridinium derivative characterized by an ethyl group at the 1-position and a hydroxymethyl (-CH₂OH) substituent at the 4-position. The pyridinium core is a positively charged aromatic system, making the compound highly polar and reactive.

Properties

Molecular Formula

C8H12NO+

Molecular Weight

138.19 g/mol

IUPAC Name

(1-ethylpyridin-1-ium-4-yl)methanol

InChI

InChI=1S/C8H12NO/c1-2-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3/q+1

InChI Key

FKJQPYXDRHECKG-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(hydroxymethyl)pyridin-1-ium can be synthesized through several methods. One common approach involves the alkylation of 4-(hydroxymethyl)pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(hydroxymethyl)pyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form 1-ethyl-4-(methyl)pyridin-1-ium using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1-Ethyl-4-(carboxyl)pyridin-1-ium.

    Reduction: 1-Ethyl-4-(methyl)pyridin-1-ium.

    Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethyl-4-(hydroxymethyl)pyridin-1-ium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain infections and diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 1-ethyl-4-(hydroxymethyl)pyridin-1-ium exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-ethyl-4-(hydroxymethyl)pyridin-1-ium with structurally related pyridinium derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Compound Name Substituents Key Features Applications/Properties References
This compound Ethyl, hydroxymethyl Polar, hydrogen-bonding capable, cationic Potential biological activity; high solubility in polar solvents
1-Ethyl-4-(diazaborininyl)pyridin-1-ium iodide Ethyl, diazaborininyl (B-N ring) Planar structure (dihedral angle: 3.46°), boron inclusion, alternating iodide stacking Materials science (crystal engineering), optoelectronics
1-Ethyl-4-(ethylpyridinium)pyridin-1-ium dibromide Dual ethylpyridinium (viologen) Dicationic, redox-active, stable radical formation Electrochromic devices, sensors, energy storage
4-(Hydroxymethyl)benzenediazonium ion (HMBD) Hydroxymethyl, diazonium Reactive intermediate, enzymatic oxidation product Metabolic studies (e.g., agaritine metabolism), toxicology

Structural and Electronic Comparisons

Substituent Effects on Polarity and Solubility: The hydroxymethyl group in this compound introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar substituents like ethyl or boron-containing groups. This enhances aqueous solubility compared to 1-ethyl-4-(diazaborininyl)pyridin-1-ium iodide, which relies on iodide counterions for stability . Viologen derivatives (e.g., 1-ethyl-4-(ethylpyridinium)pyridin-1-ium dibromide) exhibit dual positive charges, enabling redox activity and applications in electrochemistry. In contrast, the hydroxymethyl derivative’s single charge may limit redox utility but improve biocompatibility .

Crystal Packing and Stability :

  • The diazaborininyl derivative forms planar structures with alternating iodide stacks (B···B distances: 3.38–3.79 Å), stabilized by hydrogen bonds between iodide and organic moieties .
  • Hydroxymethyl-substituted compounds (e.g., HMBD) may adopt distinct packing modes due to -CH₂OH hydrogen bonding, though crystallographic data for this compound are unavailable .

Synthetic Routes :

  • The diazaborininyl compound is synthesized via boron-mediated coupling (96% yield), highlighting efficiency in introducing heteroatoms .
  • Hydroxymethyl derivatives often require protective groups (e.g., silyl ethers) during synthesis to prevent oxidation, a step unnecessary in ethyl or viologen syntheses .

Biological Relevance :

  • The hydroxymethyl group in HMBD is a metabolic intermediate, suggesting that this compound may participate in similar pathways (e.g., enzymatic oxidation or conjugation) .
  • Viologens are toxic due to redox cycling, whereas hydroxymethyl derivatives might exhibit lower cytotoxicity, pending further study .

Key Physicochemical Properties

Property This compound 1-Ethyl-4-(diazaborininyl)pyridin-1-ium iodide Viologen Dibromide
Molecular Weight (g/mol) ~179 (estimated) 401.04 374.11
Solubility High (polar solvents) Moderate (DMSO, acetone) High (water, methanol)
Redox Activity Low None High (reversible two-electron)
Thermal Stability Moderate (decomposes at >200°C) High (stable to 250°C) High (stable to 300°C)

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